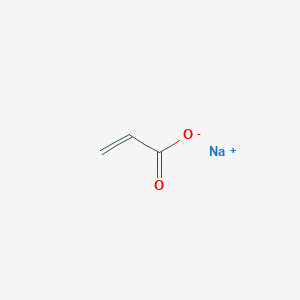
Ethoxylated Bisphenol A
Descripción general
Descripción
Ethoxylated Bisphenol A is a chemical compound derived from Bisphenol A through the process of ethoxylation. This compound is primarily used in the production of epoxy resins, which are widely utilized in various industrial applications due to their excellent mechanical properties and chemical resistance. This compound is known for its ability to enhance the flexibility and toughness of the resins, making it a valuable component in the manufacturing of high-performance materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethoxylated Bisphenol A is synthesized through the ethoxylation of Bisphenol A. The process involves the reaction of Bisphenol A with ethylene oxide in the presence of a catalyst, typically an alkaline catalyst such as potassium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired degree of ethoxylation. The general reaction can be represented as follows:
[ \text{Bisphenol A} + \text{Ethylene Oxide} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where Bisphenol A and ethylene oxide are continuously fed into the system. The reaction is typically conducted at elevated temperatures (around 150-200°C) and pressures (up to 10 bar) to achieve efficient ethoxylation. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethoxylated Bisphenol A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions, leading to the formation of ethers, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Reagents like alkyl halides, acyl chlorides, or anhydrides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Ethers, esters, and other substituted derivatives.
Aplicaciones Científicas De Investigación
Ethoxylated Bisphenol A has a wide range of applications in scientific research and industry:
Chemistry: Used as a monomer in the synthesis of epoxy resins, which are essential in coatings, adhesives, and composite materials.
Biology: Utilized in the development of biocompatible materials for medical devices and implants.
Medicine: Employed in the formulation of dental composites and sealants due to its excellent mechanical properties and low toxicity.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants for automotive, aerospace, and construction industries.
Mecanismo De Acción
The mechanism of action of Ethoxylated Bisphenol A primarily involves its ability to form cross-linked polymer networks when used in epoxy resins. The ethoxylated groups enhance the flexibility and toughness of the resulting polymers, making them more resistant to mechanical stress and chemical degradation. The molecular targets include the hydroxyl groups in the compound, which participate in the polymerization reactions, leading to the formation of strong covalent bonds within the polymer matrix.
Comparación Con Compuestos Similares
Ethoxylated Bisphenol A can be compared with other similar compounds such as:
Bisphenol A: The parent compound, which lacks the ethoxylated groups and thus has different mechanical properties and applications.
Bisphenol A Diglycidyl Ether: Another derivative used in epoxy resins, known for its high reactivity and ability to form strong cross-linked networks.
Bisphenol F: A similar compound with a different structure, used in the production of epoxy resins with lower viscosity and better chemical resistance.
Uniqueness
This compound is unique due to its ethoxylated groups, which impart enhanced flexibility and toughness to the polymers it forms. This makes it particularly valuable in applications requiring high-performance materials with superior mechanical properties and chemical resistance.
Propiedades
IUPAC Name |
ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2.C2H6O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;3-1-2-4/h3-10,16-17H,1-2H3;3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZPRMFEGRUXTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S,4R,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane](/img/structure/B7801441.png)




![1-butyl-2-((E)-2-((E)-3-((Z)-2-(1-butyl-6-chlorobenzo[cd]indol-2(1H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-6-chlorobenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B7801474.png)
![2,2-Bis({[3-(2-methylaziridin-1-yl)propanoyl]oxy}methyl)butyl 3-(2-methylaziridin-1-yl)propanoate](/img/structure/B7801478.png)
![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B7801487.png)






